molecular formula C14H9N3 B2628102 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile CAS No. 790719-65-2

3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile

Cat. No.: B2628102
CAS No.: 790719-65-2
M. Wt: 219.247
InChI Key: KXZVQRXABCUZND-UHFFFAOYSA-N
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Description

3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile: is a nitrogen-containing heterocyclic compound It features a pyrrolizine ring system with an imino group and a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted nitrile with an imino compound in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s imino group and phenyl ring play crucial roles in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Imino-5-phenyl-3H-pyrrolizine-2-carboxamide
  • 3-Imino-5-phenyl-3H-pyrrolizine-2-carboxylic acid
  • 3-Imino-5-phenyl-3H-pyrrolizine-2-methyl

Uniqueness: Compared to similar compounds, 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile is unique due to its specific nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-imino-5-phenylpyrrolizine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-8-12-6-7-13(17(12)14(11)16)10-4-2-1-3-5-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZVQRXABCUZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3N2C(=N)C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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